molecular formula C19H20FN3O2S B10968903 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide

Cat. No.: B10968903
M. Wt: 373.4 g/mol
InChI Key: GBMUZTBSVAUBDK-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 2-methylbenzyl group and a benzenesulfonamide moiety with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2-Methylbenzyl Group: The pyrazole ring is then alkylated with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the substituted pyrazole with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzenesulfonamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory or anticancer properties.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit key enzymes in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
  • 3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-AMINE

Uniqueness

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of the fluorine atom on the benzenesulfonamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN3O2S/c1-13-7-4-5-8-16(13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-10-6-9-17(20)11-18/h4-11,22H,12H2,1-3H3

InChI Key

GBMUZTBSVAUBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CC(=C3)F)C

Origin of Product

United States

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